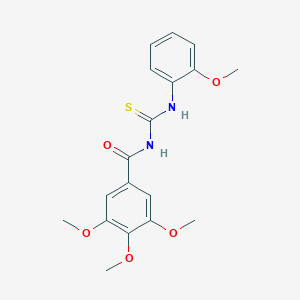
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide, also known as TMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TMCB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has also been found to inhibit the production of inflammatory cytokines and chemokines. In addition, 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to reduce the expression of certain genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on its biological activities and mechanism of action. However, one of the limitations of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it can be difficult to synthesize, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide as a therapeutic agent for the treatment of viral infections, such as hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide and its potential therapeutic applications.
Synthesis Methods
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form the desired amide. The amide is then treated with carbon disulfide and sodium hydroxide to form the carbamothioyl derivative of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide.
Scientific Research Applications
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-22-13-8-6-5-7-12(13)19-18(26)20-17(21)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H2,19,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHIHJZMIBQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

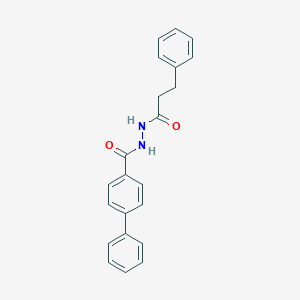


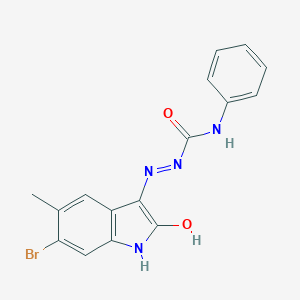
![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)
![N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide](/img/structure/B464887.png)
![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)
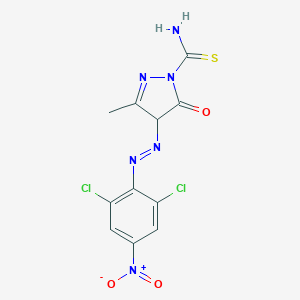
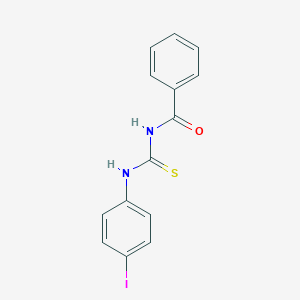

![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-thienyl)acrylamide](/img/structure/B464966.png)
